molecular formula C12H12F3NO3 B1460579 ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 2204912-81-0

ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B1460579
CAS No.: 2204912-81-0
M. Wt: 275.22 g/mol
InChI Key: DDSIUQPRCXWTJL-UHFFFAOYSA-N
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Description

Ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 7-position of the heterocyclic ring. The core structure consists of a 3,4-dihydro-2H-1,4-benzoxazine scaffold fused with an ethyl carboxylate group at position 2. The trifluoromethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence physicochemical properties compared to non-fluorinated analogs .

Biological Activity

Ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoxazine ring with a trifluoromethyl group and an ethyl ester. The molecular formula is C12H10F3N1O3C_{12}H_{10}F_3N_1O_3 with a molecular weight of approximately 293.21 g/mol. The compound's structure can be represented as follows:

Ethyl 7 trifluoromethyl 3 4 dihydro 2H 1 4 benzoxazine 2 carboxylate\text{Ethyl 7 trifluoromethyl 3 4 dihydro 2H 1 4 benzoxazine 2 carboxylate}

1. Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi. The minimum inhibitory concentrations (MIC) for these compounds often fall within the range of 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Several studies have explored the anticancer potential of benzoxazine derivatives. For example, compounds related to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported to be less than 30 µM in several assays .

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazines are attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that derivatives can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic application in inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Microwave-assisted synthesis : This method enhances reaction rates and yields by using microwave radiation.
  • Transition metal-catalyzed reactions : These reactions often provide better selectivity and efficiency in forming the benzoxazine ring .

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzoxazine derivatives and evaluated their anticancer activity against various cell lines. This compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 25 µM .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several benzoxazine derivatives against clinical isolates of bacteria. This compound showed an MIC of 20 µg/mL against E. coli, demonstrating its potential as a lead compound for further development .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives with trifluoromethyl groups exhibited enhanced cytotoxicity against several cancer cell lines compared to their non-fluorinated counterparts .

1.2 Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact effectively with microbial cell membranes, leading to disruption and cell death. In vitro tests have confirmed its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .

Agrochemical Applications

2.1 Herbicides and Pesticides
this compound has been explored for use in agrochemicals, particularly as a herbicide. The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate plant tissues. Field trials have shown that formulations containing this compound can effectively control weed growth without adversely affecting crop yield .

2.2 Insecticidal Activity
Research has also indicated that this compound exhibits insecticidal properties. Studies have focused on its mechanism of action, which appears to involve interference with the nervous system of target insects. Laboratory assays have demonstrated significant mortality rates in treated populations of common agricultural pests .

Materials Science

3.1 Polymer Chemistry
In materials science, this compound is being investigated as a monomer for the synthesis of specialty polymers. The incorporation of benzoxazine units into polymer chains can enhance thermal stability and mechanical properties. Research is ongoing to optimize polymerization processes and assess the performance of resulting materials in various applications such as coatings and composites .

3.2 Coating Applications
The compound's chemical stability and resistance to solvents make it suitable for use in protective coatings. Experimental formulations have shown improved durability and scratch resistance compared to traditional coating materials, indicating potential for commercial applications in automotive and industrial sectors .

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity; effective against multiple cancer cell lines
Antimicrobial properties; effective against Gram-positive/negative bacteria
AgrochemicalsEffective herbicide; controls weed growth without harming crops
Insecticidal activity; significant mortality in target insect populations
Materials SciencePotential monomer for specialty polymers; enhances thermal/mechanical properties
Improved coating durability; suitable for automotive/industrial applications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of 2-aminophenol derivatives with ethyl 2,3-dibromopropanoate in acetone under basic conditions (e.g., K₂CO₃) . Key variables include stoichiometry, temperature (reflux vs. RT), and solvent polarity. For example, yields improve with excess alkylating agents (e.g., ethyl bromocrotonate) and prolonged reaction times (12–24 hours) .
  • Data Consideration : IR spectroscopy (ν~1740–1745 cm⁻¹ for ester C=O) and elemental analysis (%C, %H, %N) validate purity .

Q. How is the trifluoromethyl group positioned on the benzoxazine ring, and what analytical techniques confirm its regiochemistry?

  • Methodology : X-ray crystallography or NOESY NMR can resolve substituent positioning. For related analogs, crystallographic data (e.g., Acta Crystallographica reports) confirm planar benzoxazine rings with substituents at C7 . Fluorine-19 NMR is critical for identifying CF₃ electronic environments (δ ~ -60 to -70 ppm) .
  • Contradiction Note : Conflicting regiochemical outcomes may arise from competing nucleophilic sites during synthesis; optimizing protecting groups (e.g., acetyl vs. benzyl) mitigates this .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the benzoxazine core, particularly at the C8 position?

  • Methodology : Electrophilic formylation at C8 is achieved using α,α-dichloromethyl methyl ether and AlCl₃ under Friedel-Crafts conditions. For ethyl 7-(trifluoromethyl) derivatives, pre-functionalization (e.g., acetyl protection at N4) directs formylation to C8 with ~37% yield .
  • Data Interpretation : IR (ν~1673 cm⁻¹ for CHO) and HPLC-MS monitor reaction progress. Competing C6 substitution (e.g., bromo or chloro) requires careful control of Lewis acid stoichiometry .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and pharmacological relevance?

  • Methodology : Computational studies (DFT, Hammett constants) predict CF₃’s strong electron-withdrawing effect, increasing electrophilicity at C3/C5. This enhances interactions with biological targets (e.g., kinase inhibitors). In vitro assays (e.g., enzyme inhibition) correlate with logP values (~2.5–3.0) modified by CF₃ .
  • Contradiction Analysis : While CF₃ improves metabolic stability, conflicting solubility data (aqueous vs. DMSO) suggest trade-offs between lipophilicity and bioavailability .

Q. What are the challenges in resolving contradictory spectral data for benzoxazine derivatives, and how are they addressed?

  • Methodology : Overlapping NMR signals (e.g., diastereotopic CH₂ in the oxazine ring) are resolved via 2D-COSY or HSQC. For example, ethyl 4-benzyl-6-chloro derivatives show distinct splitting patterns (δ 4.14 ppm for OCH₂CH₃) .
  • Case Study : Misassignment of IR carbonyl bands (ester vs. amide) is mitigated by comparing synthetic intermediates (e.g., acetate vs. carboxylate analogs) .

Q. Methodological Resources

Technique Application Reference
X-ray crystallographyConfirmation of regiochemistry and crystal packing
Fluorine-19 NMRCF₃ electronic environment analysis
Regioselective formylationC8 functionalization under Friedel-Crafts conditions
Elemental analysisPurity validation (%C, %H, %N)

Q. Key Research Gaps

  • Limited structural data for ethyl 7-(trifluoromethyl) analogs compared to chloro or methyl derivatives .
  • Mechanistic studies on CF₃’s impact on ring-opening reactions (e.g., acid/base stability) are underreported .

Comparison with Similar Compounds

The following analysis compares ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate with structurally related benzoxazine derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.

Substituent Effects on Reactivity and Selectivity

Key Findings:

  • Positional Influence: 7-Formylation: N-Benzyl-substituted derivatives (e.g., ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) undergo exclusive formylation at position 7 under Vilsmeier-Haack conditions due to steric and electronic directing effects of the benzyl group . 6-/8-Formylation: In contrast, Rieche’s method yields a mixture of 6- and 8-formylated products (e.g., ethyl 6-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate), with the 6-isomer dominating (~70%) .

Table 1: Substituent Effects on Formylation Reactions

Compound Substituent(s) Formylation Method Major Product(s) Yield (%) Reference
Ethyl 4-benzyl-6-chloro derivative 6-Cl, 4-benzyl Vilsmeier-Haack 7-formyl 80–97
Ethyl 3,4-dihydro-2H-1,4-benzoxazine No substituents Rieche’s method 6-/8-formyl (2:1) 52
Ethyl 7-(trifluoromethyl) derivative 7-CF₃ Not reported Hypothetical: 5-/9-?

Physicochemical Properties

Key Findings:

  • Melting Points :
    • Halogen-substituted derivatives (e.g., ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) exhibit higher melting points (96–98°C) compared to methyl-substituted analogs (98–100°C) due to increased molecular symmetry and intermolecular halogen bonding .
    • The trifluoromethyl group’s bulkiness and electronegativity may lower melting points relative to halogens but increase lipophilicity (logP ~2.3 for methyl analogs vs. ~3.5 estimated for -CF₃) .

Table 2: Comparative Physicochemical Data

Compound Substituent(s) Melting Point (°C) IR ν(CO) (cm⁻¹) Molecular Formula
Ethyl 6-bromo derivative 6-Br 96–98 1755 C₁₁H₁₂NO₃Br
Ethyl 4-benzyl-6-chloro derivative 6-Cl, 4-benzyl 130–132 1743 C₁₈H₁₈NO₃Cl
Ethyl 7-methyl derivative 7-CH₃ 68–70 1745 C₁₂H₁₅NO₃
Ethyl 7-(trifluoromethyl) derivative 7-CF₃ Not reported Estimated 1730–1750 C₁₂H₁₂F₃NO₃

Key Findings:

  • Halogenated Derivatives: Synthesized via nucleophilic substitution of 2-amino-4-halophenols with ethyl 2,3-dibromopropanoate in the presence of K₂CO₃ .
  • N-Benzyl Derivatives : Prepared by alkylation of 3,4-dihydro-1,4-benzoxazine intermediates with benzyl halides .
  • Trifluoromethyl Analogs: Likely synthesized using CF₃-substituted phenols or via late-stage trifluoromethylation (e.g., using Umemoto’s reagent).

Preparation Methods

General Synthetic Routes for Benzoxazine Derivatives

Benzoxazine derivatives, including 3,4-dihydro-2H-1,4-benzoxazines, are commonly synthesized through multi-step processes involving Mannich-type reactions, N-alkylation/acylation, reduction, and oxidation. These methods are adaptable to incorporate various substituents such as trifluoromethyl groups and carboxylate esters.

  • Three-step Mannich Reaction : This classical method involves the formation of N,N-dihydroxymethylamine intermediates, which subsequently react with phenols to yield benzoxazine rings. The steps include:

    • Formation of N,N-dihydroxymethylamine.
    • Conversion to N-hydroxymethyl Mannich base.
    • Reaction with substituted phenols to form benzoxazines.

    This method allows control over substituent incorporation and can avoid oligomerization, improving purity and yields.

  • Imine Formation and Reduction Route : Another approach involves:

    • Formation of an imine between salicylaldehyde and a primary amine.
    • Reduction of the imine to a secondary amine.
    • Ring closure using formaldehyde.

    This method is advantageous for using amines incompatible with classical methods and avoids undesirable polymeric by-products.

Specific Preparation Method for Ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

According to patent US5420126A and related literature, the preparation of benzoxazine derivatives with substituents such as trifluoromethyl and carboxylate esters typically involves the following key steps:

N-Alkylation or N-Acylation

  • The starting material is often a 3-oxobenzoxazine derivative.
  • It undergoes N-alkylation or N-acylation by reacting with a suitable halide, sulfonate, or ester derivative under basic conditions.
  • Bases used include trimethylamine, triethylamine, sodium hydride, potassium hydride, or alkali metal alcoholates (e.g., potassium tert-butoxide).
  • The reaction is carried out in an inert organic solvent such as N,N-dimethylformamide, dimethyl sulfoxide, tetrahydrofuran, or toluene.
  • Temperature control varies from cooling to reflux depending on reactants.

Reduction

  • The resulting 3-oxo-4-substituted carbonylalkylbenzoxazine intermediate is reduced.
  • Borane-tetrahydrofuran complex is a preferred reducing agent.
  • Reduction is performed by adding the intermediate to the reducing agent followed by heating or refluxing.
  • This step converts the carbonyl group to a hydroxyalkyl group, crucial for further transformations.

Oxidation

  • Oxidation of the hydroxyalkyl intermediate to the corresponding carbonyl compound is typically done by Swern or Jones oxidation.
  • Swern oxidation involves activated dimethyl sulfoxide (DMSO) prepared from oxalyl chloride and DMSO, followed by triethylamine.
  • The reaction is conducted in an inert solvent like methylene chloride, often at low temperatures (-60°C) under inert atmosphere to prevent side reactions.

Cyclization (If applicable)

  • For derivatives with lactam rings or other cyclic structures linked to the benzoxazine core, cyclization is performed.
  • This involves treating halobutyrylamino or halovalerylamino intermediates under conditions favoring ring closure.

Biocatalytic and Green Chemistry Approaches

Recent advances have demonstrated biocatalytic methods for synthesizing benzoxazines, which can be adapted for derivatives like this compound:

  • A “one-pot, two-step” biocatalytic oxidation-cycloaddition sequence using horseradish peroxidase (HRP) and hydrogen peroxide as a green oxidant.
  • This method starts from readily available aminophenols and achieves yields between 42% and 92%, superior to conventional stoichiometric oxidants.
  • The process is environmentally friendly, using non-toxic catalysts and mild conditions, with regio- and stereochemistry controlled by the cycloaddition step.

Summary Table of Preparation Steps

Step Number Process Reagents/Conditions Purpose/Outcome
1 N-Alkylation/N-Acylation Halide/sulfonate/ester, base (e.g., triethylamine), inert solvent (DMF, THF) Introduce substituent at nitrogen position
2 Reduction Borane-tetrahydrofuran complex, heating/reflux Reduce carbonyl to hydroxyalkyl group
3 Oxidation Swern oxidation (activated DMSO, oxalyl chloride, triethylamine), low temp (-60°C) Oxidize hydroxyalkyl to carbonyl group
4 Cyclization (optional) Halobutyrylamino/halovalerylamino intermediates, cyclization conditions Form lactam or fused ring structures
Alternative Biocatalytic synthesis HRP enzyme, H2O2, aminophenols, one-pot two-step process Green synthesis with high yield and selectivity

Research Findings and Notes

  • The choice of solvent and base is critical in the N-alkylation/acylation step to avoid side reactions and ensure high yields.
  • Borane-tetrahydrofuran complex is preferred for selective reduction without over-reduction or decomposition.
  • Swern oxidation is favored for mild oxidation conditions that preserve sensitive functional groups.
  • Biocatalytic methods offer sustainable alternatives, reducing hazardous waste and improving overall process safety.
  • The trifluoromethyl substituent enhances chemical stability and lipophilicity, making the control of reaction conditions important to preserve this group.

Properties

IUPAC Name

ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-2-18-11(17)10-6-16-8-4-3-7(12(13,14)15)5-9(8)19-10/h3-5,10,16H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSIUQPRCXWTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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